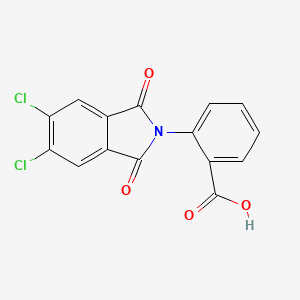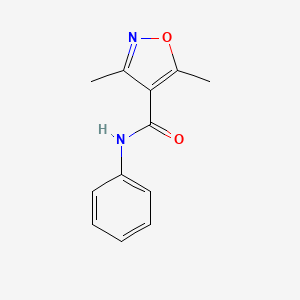![molecular formula C15H20ClNO2 B5525694 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine involves complex chemical reactions, including acetylcholinesterase inhibitors and sigma ligand synthesis. For instance, 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, a related compound, is synthesized from dimethoxy-indanone as the starting material, indicating the complexity and specificity of synthesis routes for these molecules (Iimura, Mishima, & Sugimoto, 1989). Similarly, chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines were prepared, highlighting the synthetic approaches towards structurally similar compounds and their biological evaluation (Berardi et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as various substituted piperidines and their derivatives, has been elucidated using techniques like crystallography. The crystal structures of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were described, showing that the piperidine ring adopts a chair conformation, providing insights into the spatial arrangement and potential reactivity of the core piperidine structure (Arulraj et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving related compounds encompass a wide range of transformations, indicative of the reactivity of the piperidine moiety and its functionalized derivatives. For instance, the synthesis of compounds with chlorophenoxy groups often involves multiple steps, including condensation, chlorination, and esterification, demonstrating the versatility and complexity of reactions these compounds can undergo (Mirzoeva et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and potential applications. While specific data for 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine was not found, studies on related compounds provide valuable insights. For example, the crystal structure and solubility of similar compounds are often investigated to understand their interaction with other molecules and their stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of these compounds in chemical reactions and potential biological systems. The synthesis and evaluation of related compounds often involve assessing these properties through experimental and theoretical methods, such as quantum chemical studies and molecular docking, to understand their potential applications and interactions at the molecular level (Satheeshkumar et al., 2017).
Applications De Recherche Scientifique
Crystal Structures and Phase Transitions
Biological Evaluation at Sigma Sites
Studies on similar chemical structures, like the patented sigma ligand 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine, which has been claimed as an agent for CNS disorders and neuropathies, provide insight into the potential biological applications of 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine. These studies involve the synthesis of chiral 4-chlorophenoxyalkylpiperidines and their evaluation at sigma1, sigma2, and sterol Δ8-Δ7 isomerase sites, indicating possible uses in neuropharmacology and as therapeutic agents for CNS disorders (Berardi et al., 2003).
Herbicidal Applications
Research on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound with structural similarities, highlights its use as a selective herbicide for controlling wild oat in wheat. This suggests that 1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine could also be explored for agricultural applications, particularly as a herbicide or in the development of new agrochemicals (Shimabukuro et al., 1978).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-6-5-9-17(10-11)15(18)12(2)19-14-8-4-3-7-13(14)16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGVXPQSUYZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)